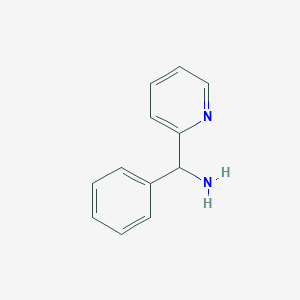

Phenyl(pyridin-2-yl)methanamine

描述

Contextualization within Amine Chemistry

Within the vast field of amine chemistry, Phenyl(pyridin-2-yl)methanamine holds a distinct position as a primary amine. The structure incorporates both an electron-rich phenyl ring and an electron-deficient pyridine (B92270) ring, which imparts a unique combination of electronic and steric properties. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a nucleophilic center and a proton acceptor, characteristic features of amines.

The presence of the pyridin-2-yl substituent is particularly noteworthy. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a property that can significantly influence the intermolecular interactions of the molecule and its derivatives. This feature is crucial in its interactions with biological targets and in the formation of coordination complexes with metal ions. The compound serves as a precursor in various chemical transformations, including N-alkylation and acylation, to produce a diverse range of secondary and tertiary amines, as well as amides. For instance, it can undergo reductive amination, such as the Eschweiler-Clarke methylation, to synthesize tertiary amines.

Significance as a Privileged Scaffold in Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, serving as a template for the development of a variety of bioactive compounds. u-tokyo.ac.jpacs.org The pyridine ring is widely recognized as a privileged scaffold in drug discovery, and by extension, this compound embodies this principle. pharmablock.com Its structural framework allows for systematic modifications, enabling researchers to fine-tune the pharmacological properties of its derivatives.

The significance of this compound as a privileged scaffold is evident in its application in the synthesis of molecules with diverse biological activities. Research has demonstrated its role as a key intermediate in the development of:

Anticancer Agents: The scaffold is utilized in the creation of palladium complexes that have shown strong DNA-binding affinity and selective activity against cancer cell lines.

Cannabinoid Receptor Modulators: Derivatives of this compound have exhibited potent activity as cannabinoid receptor modulators. The pyridine nitrogen is thought to facilitate hydrogen bonding with receptor residues, enhancing potency.

Antituberculosis Agents: The compound serves as an intermediate in the synthesis of agents targeting Mycobacterium tuberculosis. semanticscholar.org Specifically, derivatives have been explored as inhibitors of mycobacterial ATP synthase. semanticscholar.org

This capacity to serve as a foundation for a wide array of biologically active molecules underscores the importance of this compound in modern drug discovery and academic research. The strategic replacement of a phenyl ring with a pyridine ring can profoundly impact a molecule's properties, potentially leading to improved binding affinity and pharmacokinetic profiles. pharmablock.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEZXIOBOOEPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Phenyl(pyridin-2-yl)methanamine

The synthesis of this compound can be achieved through several established chemical transformations, primarily involving the corresponding ketone, 2-benzoylpyridine (B47108).

Condensation Reactions with 2-Benzoylpyridine

Condensation reactions provide an alternative route to this compound and its derivatives. The Leuckart reaction, a classic method for the reductive amination of carbonyl compounds, utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source. organicreactions.orgwikipedia.org When 2-benzoylpyridine is heated with ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures (typically 120-130°C), it can be converted to the corresponding amine. wikipedia.org The reaction proceeds through the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. organicreactions.org While effective, the Leuckart reaction often requires harsh conditions and may result in the formation of N-formylated byproducts. alfa-chemistry.com

More contemporary condensation reactions involving 2-benzoylpyridine have been developed. For instance, the reaction of 2-benzoylpyridine with salicylaldehyde (B1680747) and ammonium acetate (B1210297) in acetic acid leads to the formation of a more complex heterocyclic system, demonstrating the reactivity of the ketone in multi-component reactions. stackexchange.com

| Starting Material | Reagents | Reaction Type | Product | Relevant Information |

|---|---|---|---|---|

| 2-Benzoylpyridine | Ammonium formate or Formamide | Leuckart Reaction | This compound | A classic method requiring high temperatures. wikipedia.org Often produces an N-formyl intermediate. organicreactions.org |

Cyanohydrin Reduction Methods

The synthesis of this compound can also be approached through the reduction of a cyanohydrin intermediate derived from 2-benzoylpyridine. The formation of the cyanohydrin, phenyl(pyridin-2-yl)(hydroxy)acetonitrile, is achieved by reacting 2-benzoylpyridine with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). orgsyn.orggoogle.com This reaction is typically catalyzed by a base. libretexts.org

The resulting cyanohydrin possesses both a hydroxyl and a nitrile functional group. The nitrile group can then be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step sequence provides a viable, albeit less direct, route to the target amine. The reduction of the cyanohydrin is a powerful transformation, converting the nitrile into a primary amine functionality. libretexts.org

| Starting Material | Intermediate | Reagents for Reduction | Product | Relevant Information |

|---|---|---|---|---|

| 2-Benzoylpyridine | Phenyl(pyridin-2-yl)(hydroxy)acetonitrile (Cyanohydrin) | Lithium aluminum hydride (LiAlH₄) | This compound | A two-step process involving cyanohydrin formation and subsequent reduction. orgsyn.orglibretexts.org |

Derivatization Strategies for Functionalization and Analog Synthesis

The structural versatility of this compound allows for the synthesis of a wide array of analogs through modification of its constituent aromatic rings. These derivatization strategies are key to exploring the structure-activity relationships of molecules based on this scaffold.

Modification of the Phenyl Ring

The phenyl ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Standard aromatic functionalization techniques can be employed to introduce substituents such as halogens, nitro groups, and alkyl groups. These modifications can significantly impact the electronic properties and steric profile of the molecule, which in turn can influence its biological activity. For instance, the introduction of substituents can alter the binding affinity of the molecule to its biological target.

Modification of the Pyridyl Ring

The pyridine (B92270) ring, being an electron-deficient aromatic system, offers different avenues for functionalization compared to the phenyl ring. One common modification is N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This transformation can alter the electronic properties of the pyridine ring and provide a handle for further reactions. For example, pyridine-N-oxides can be converted to 2-functionalized pyridines through pyridyl phosphonium (B103445) salts, offering an umpolung strategy for C2-functionalization. nih.gov This allows for the introduction of various electrophiles at the C2 position of the pyridine ring. nih.gov

| Ring System | Type of Modification | Potential Functional Groups | Significance |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitro, Alkyl | Alters electronic and steric properties, influencing biological activity. |

| Pyridyl Ring | N-Oxidation and subsequent functionalization | Various electrophiles at C2 | Changes electronic properties and allows for targeted C2-functionalization. nih.gov |

Linker Elongation and Branching in Analogues

The modification of the linker between the phenyl and pyridin-2-yl moieties is a key strategy in the synthesis of new chemical entities. While direct elongation of the methanamine bridge is one approach, more complex branching and functionalization are common in the development of bioactive molecules. For instance, in the synthesis of 5-phenylmorphans, a common amine intermediate is derived from a more functionalized precursor. acs.org This process involves multiple steps, starting with an enantioselective conjugate addition, followed by the conversion of an ester group into an alcohol. acs.org This alcohol is then transformed into a methylamine (B109427), effectively creating a more complex and branched structure from the initial conceptual framework. acs.org Such multi-step sequences allow for the introduction of chirality and additional functional groups, significantly expanding the structural diversity of the resulting amine derivatives. acs.org

Alkylation of Amine Groups

The nitrogen atom of the amine group in this compound and its analogues is a primary site for functionalization through alkylation. A notable method for this transformation is the direct N-alkylation using arylmethyl alcohols, catalyzed by ruthenium complexes. researchgate.net Specifically, [RuCl2(p-cymene)(NHC)] (where NHC is an N-heterocyclic carbene) complexes have proven to be stable and highly active catalysts for the N-alkylation of 2-aminopyridine (B139424) with various benzyl (B1604629) and furfuryl alcohols. researchgate.net These reactions are typically conducted under neat conditions with a base such as KOtBu at elevated temperatures, achieving high conversion and selectivity for the desired secondary amine product. researchgate.net In all documented reactions using this catalyst system, alkylation occurs exclusively on the amino group's nitrogen, with no products of N-alkylpyridine being detected. researchgate.net

To prevent undesired side reactions on the amine during other synthetic steps, protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine to prevent unwanted alkylation while other parts of the molecule are being modified.

Urea-Based Compound Synthesis

The synthesis of urea (B33335) derivatives from pyridyl amine precursors is a well-established field, driven by the biological activity of many pyridine-urea compounds. mdpi.comnih.gov Several synthetic protocols have been developed to create these structures.

One effective method is a one-pot, three-component heterocyclocondensation process. mdpi.com This can be followed by hydrazinolysis and subsequent reaction with sodium nitrite (B80452) in acetic acid to form a nicotinoyl azide (B81097) intermediate. mdpi.com This azide can then be reacted with various anilines in xylene to produce the final pyridine-urea compounds in good yields. mdpi.com

Another approach involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov This protocol, which can be performed in acetonitrile (B52724) or under solvent-free conditions with methanesulfonic acid, provides a direct route to N,N-dialkyl-N′-(pyridin-2-yl)-ureas. nih.gov

Furthermore, unsymmetrical N,N′-diaryl ureas can be synthesized from (2-aminophenyl)(1H-pyrrol-2-yl)methanone. mdpi.com This can be achieved in a two-step process by first reacting the amine with phenyl chloroformate to form a carbamate, which is then displaced by another amine. mdpi.com Alternatively, a one-step method involves carbonylation with triphosgene, which generates an in-situ aryl isocyanate that subsequently reacts with an aniline (B41778) to form the target urea. mdpi.com

A summary of these synthetic methods is presented in the table below.

| Method | Precursors | Key Reagents | Product Type | Reference |

| Azide Intermediate | Hydrazides, Anilines | NaNO₂, Acetic Acid | Pyridine-Ureas | mdpi.com |

| Acid-Catalyzed Reaction | Pyridine-N-oxides, Dialkylcyanamides | Methanesulfonic Acid | N,N-dialkyl-N′-(pyridin-2-yl)-ureas | nih.gov |

| Carbamate Intermediate | Amines | Phenyl Chloroformate | Unsymmetrical Diaryl Ureas | mdpi.com |

| In-situ Isocyanate | Amines | Triphosgene, Et₃N | Unsymmetrical Diaryl Ureas | mdpi.com |

Sulfonamide and Amide Linker Implementations

Another synthetic strategy involves an amide coupling approach followed by reduction to install a methylamine group, although this method is not always successful and may fail to convert an ester intermediate to an amide. acs.org

Advanced Organic Reactions Involving this compound and its Derivatives

The this compound framework can undergo a variety of advanced organic reactions, including oxidative and reductive transformations, to yield a diverse range of functionalized molecules.

Oxidative Transformations to Ketones and Carboxylic Acids

The pyridine and phenyl rings within this compound and its derivatives are susceptible to oxidative transformation under specific catalytic conditions. Manganese-based catalysts, in the presence of an oxidant like hydrogen peroxide (H₂O₂) and a base, have been observed to cause the decomposition of pyridyl-containing ligands into pyridine-2-carboxylic acid. researchgate.netrsc.org This degradation occurs before the catalyst begins to oxidize other organic substrates in the reaction mixture, indicating that the pyridine-2-carboxylic acid formed in situ is itself a key component of the active catalytic system. researchgate.netrsc.org

The phenyl group can also be selectively oxidized. An inexpensive and effective protocol utilizes a Cobalt(II)-Oxone mixture to convert substituted and non-substituted phenyl rings into carboxylic acid groups. researchgate.net This method provides a direct route for the oxidative cleavage of the aromatic ring.

The synthesis of ketones from derivatives is also possible. For instance, a doubly decarboxylative Michael addition of pyridylacetic acid to chromone-3-carboxylic acids yields 2-(pyridylmethyl)chroman-4-ones, which are cyclic ketones. nih.gov This reaction proceeds under mild, Brønsted base catalysis. nih.gov

A summary of these oxidative transformations is provided in the table below.

| Transformation | Substrate | Catalyst/Reagents | Product | Reference |

| Pyridine Oxidation | Pyridyl-containing ligands | Manganese source, H₂O₂, Base | Pyridine-2-carboxylic acid | researchgate.netrsc.org |

| Phenyl Oxidation | Phenyl-containing substrates | Co(II), Oxone | Carboxylic Acid | researchgate.net |

| Ketone Synthesis | Pyridylacetic acid, Chromone-3-carboxylic acid | Brønsted base | 2-(Pyridylmethyl)chroman-4-one | nih.gov |

Reduction Reactions to Amine Derivatives

Reduction reactions are fundamental in the synthesis of this compound analogues, particularly for the formation of the amine group itself from other functional groups. A common synthetic route involves the reduction of an ester to an alcohol, which is then converted into the desired amine. acs.org In a unified enantioselective synthesis of 5-phenylmorphans, an ester intermediate is first reduced to a primary alcohol. acs.org This alcohol then undergoes mesylation followed by nucleophilic amination to install the methylamine group, demonstrating a reduction-based pathway to the final amine derivative. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine ring of this compound are a key method for its functionalization. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. However, in this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed to the C4 and C6 positions. The reaction is often facilitated by the presence of a leaving group, such as a halide, on the pyridine ring. In the absence of a leaving group, the reaction can proceed as a Chichibabin-type reaction, where a hydride ion is eliminated.

A theoretical study on the nucleophilic substitution of pyridines with phenyl carbonyl isothiocyanates suggests a stepwise mechanism. rsc.org The reactivity is influenced by substituents on both the nucleophile and the pyridine ring. rsc.org For this compound, the phenylmethylamine substituent at the C2 position will influence the regioselectivity of the substitution.

| Reaction | Reagents & Conditions | Product(s) | Notes |

| Chichibabin Amination | 1. NaNH2, liq. NH32. H2O | 4-Amino-2-(phenyl(pyridin-2-yl)methyl)pyridine | The reaction typically occurs at the C4 position. |

| Hydroxylation | 1. KOH, heat2. H+ | 4-Hydroxy-2-(phenyl(pyridin-2-yl)methyl)pyridine | Requires elevated temperatures. |

| Alkylation (via organometallics) | 1. R-Li2. Oxidation | 4-Alkyl-2-(phenyl(pyridin-2-yl)methyl)pyridine | The intermediate dihydropyridine (B1217469) is oxidized to the final product. |

Palladium-Mediated Cyanation Reactions

Palladium-catalyzed cyanation is a powerful tool for introducing a nitrile group into aryl and heteroaryl systems. nih.govrsc.org For this compound to undergo this reaction, it would first need to be halogenated, for instance, at the pyridine or phenyl ring. The resulting aryl or heteroaryl halide can then be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source.

Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)2). nih.gov The use of zinc cyanide is often preferred due to its lower toxicity. nih.gov Non-toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have also been developed. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the nitrile product. nih.gov Catalyst deactivation by cyanide can be a challenge, which has led to the development of specific ligands and reaction conditions to mitigate this issue. nih.gov

| Substrate | Cyanide Source | Catalyst/Ligand | Solvent | Product |

| 4-Bromo-2-(phenyl(pyridin-2-yl)methyl)pyridine | Zn(CN)2 | Pd(OAc)2 / Ligand | DMAc | 4-Cyano-2-(phenyl(pyridin-2-yl)methyl)pyridine |

| (4-Bromophenyl)(pyridin-2-yl)methanamine | K4[Fe(CN)6] | Pd(OAc)2 | DMAc | (4-Cyanophenyl)(pyridin-2-yl)methanamine |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to cyanation, a halogenated derivative of this compound would be required as the substrate. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

The mechanism involves two interconnected catalytic cycles. youtube.com The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com Copper-free Sonogashira couplings have also been developed. organic-chemistry.org This reaction is highly valuable for the synthesis of complex molecules due to its tolerance of a wide range of functional groups. wikipedia.org

| Substrate | Alkyne | Catalyst System | Base/Solvent | Product |

| 4-Iodo-2-(phenyl(pyridin-2-yl)methyl)pyridine | Phenylacetylene | Pd(PPh3)4, CuI | Et3N / THF | 4-(Phenylethynyl)-2-(phenyl(pyridin-2-yl)methyl)pyridine |

| (4-Bromophenyl)(pyridin-2-yl)methanamine | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | i-Pr2NH / Toluene | (4-((Trimethylsilyl)ethynyl)phenyl)(pyridin-2-yl)methanamine |

Reductive Amination for Complex Molecule Synthesis

Reductive amination is a versatile method for forming C-N bonds. pearson.comnih.gov In this context, this compound can act as the amine component, reacting with an aldehyde or a ketone to form a more complex secondary amine. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is then reduced in situ by a reducing agent to yield the final amine. nih.gov

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Sodium cyanoborohydride (NaBH3CN) is also effective and has the advantage of being selective for the iminium ion over the starting carbonyl compound. youtube.com This one-pot procedure is highly efficient for the synthesis of a diverse range of amines. nih.gov

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Benzaldehyde | NaBH(OAc)3 | Dichloromethane | N-Benzyl-N-(phenyl(pyridin-2-yl)methyl)amine |

| Acetone | NaBH3CN | Methanol | N-Isopropyl-N-(phenyl(pyridin-2-yl)methyl)amine |

| Cyclohexanone | H2, Pd/C | Ethanol (B145695) | N-Cyclohexyl-N-(phenyl(pyridin-2-yl)methyl)amine |

Nitroso Diels-Alder and Ene Chemistry Applications

The Nitroso Diels-Alder (NDA) reaction is a powerful transformation for the stereoselective formation of C-N and C-O bonds. nih.gov While direct applications involving this compound are not extensively documented, the pyridine moiety suggests its potential involvement in such reactions. For instance, a derivative of this compound could be transformed into a pyridinylnitroso agent. These agents are known to react efficiently with diene-containing compounds, including natural products, in a regio- and stereoselective manner. nd.edu

The resulting cycloadducts can be further elaborated, for example, through the cleavage of the N-O bond, to generate diverse molecular scaffolds. nih.gov Similarly, iminonitroso compounds derived from pyridine precursors can participate in ene reactions, leading to the formation of allyl hydroxylamines. nd.edu These reactions open up avenues for the synthesis of novel, biologically active molecules. nd.edu

| Diene/Ene Substrate | Nitroso Precursor | Reaction Type | Resulting Scaffold |

| Cyclohexadiene | 2-(N-Hydroxyamino)pyridine derivative | Nitroso Diels-Alder | Diazabicyclo[2.2.2]octene derivative |

| β-Pinene | Iminonitroso derivative of pyridine | Ene Reaction | Allyl hydroxylamine (B1172632) adduct |

Coordination Chemistry and Ligand Applications of Phenyl Pyridin 2 Yl Methanamine

Complexation with Transition Metal Ions

Phenyl(pyridin-2-yl)methanamine acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine (B92270) ring and the amine group. This chelation forms a stable five-membered ring, influencing the geometry and properties of the resulting metal complexes. The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere dictate the final structure and reactivity of the complexes.

The coordination chemistry of this compound with copper(II) has been shown to yield both monomeric and dimeric complexes, depending on the reaction conditions and the counter-ions present. In these complexes, the ligand typically acts as a bidentate N,N'-donor.

Research has described the synthesis of a dimeric copper(II) chloride complex where two copper centers are bridged by two chloride ligands. In this structure, each copper ion is also coordinated to one this compound ligand, resulting in a distorted square-pyramidal geometry. In contrast, the reaction with copper(II) bromide can lead to a monomeric complex with a distorted square planar geometry.

| Complex | Geometry | Coordination Number | Key Structural Features |

| Dimeric Copper(II) Chloride Complex | Distorted Square-Pyramidal | 5 | Two Cu(II) ions bridged by two chloride ligands. |

| Monomeric Copper(II) Bromide Complex | Distorted Square Planar | 4 | Mononuclear structure with the ligand and bromide ions. |

This table is generated based on available research findings for related copper(II) complexes.

While specific studies on the crystal structure of Cobalt(II) complexes with the unsubstituted this compound are not extensively detailed in the available literature, research on related ligands provides insight into the expected coordination behavior. For instance, studies on Co(II) complexes with polychlorinated diphenyl(4-pyridyl)methyl radical ligands show the formation of distorted octahedral geometries. In these cases, two pyridyl-type ligands coordinate to the cobalt(II) ion in a trans configuration. The coordination sphere is completed by other ligands, such as hexafluoroacetylacetonato.

Based on these related structures, it is anticipated that this compound would form stable complexes with Cobalt(II), likely adopting an octahedral geometry where the ligand chelates to the metal center.

| Complex Type | Anticipated Geometry | Coordination Number | Anticipated Key Structural Features |

| [Co(this compound)2X2] | Octahedral | 6 | Two bidentate ligands and two ancillary ligands (X) completing the coordination sphere. |

This table is speculative and based on the coordination behavior of similar ligands with Cobalt(II).

Similar to Cobalt(II), detailed crystallographic data for Nickel(II) complexes with this compound are not readily found in the surveyed literature. However, research on nickel(II) complexes with ligands containing pyridine and imine or amine functionalities is more common. For example, studies on Ni(II) complexes with Schiff bases derived from 2-acetylpyridine (B122185) and various anilines report the formation of square planar complexes. allresearchjournal.com In other cases, such as with 2,6-bis(imino)pyridine ligands, nickel(II) can form complexes with distorted square-pyramidal or trigonal-bipyramidal geometries. researchgate.netnih.gov Research on nickel(II) complexes with N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides has shown the formation of tridentate (O^N^O) coordination with the nickel center. rsc.org

These findings suggest that this compound would likely form four- or six-coordinate complexes with Nickel(II), with the specific geometry being influenced by the stoichiometry and the other ligands present.

| Complex Type | Possible Geometry | Coordination Number | Possible Key Structural Features |

| [Ni(this compound)2]X2 | Square Planar/Octahedral | 4 or 6 | The geometry is dependent on the nature of the counter-ion (X). |

| [Ni(this compound)X2] | Tetrahedral/Square Planar | 4 | A 1:1 ligand-to-metal ratio with two additional monodentate ligands. |

This table presents possible structures based on the known coordination chemistry of Nickel(II) with related ligands.

The coordination chemistry of Zinc(II) with N-donor ligands is extensive, often leading to the formation of coordination polymers. While specific crystal structures of simple Zinc(II) complexes with this compound are not prevalent in the literature, studies on related systems offer valuable comparisons. For example, Zinc(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been shown to adopt distorted tetrahedral geometries. researchgate.net In other instances, with different ancillary ligands, octahedral geometries can also be achieved. researchgate.net The introduction of fluorinated substituents on related phenyliminomethylphenyl ligands has been shown to result in tetrahedral zinc(II) complexes. mdpi.com

These examples indicate that this compound is expected to form stable, likely tetrahedral or octahedral, complexes with Zinc(II).

| Complex Type | Common Geometry | Coordination Number | Key Structural Features |

| [Zn(this compound)2X2] | Tetrahedral/Octahedral | 4 or 6 | The flexible coordination sphere of Zn(II) allows for various geometries. |

This table is based on the general coordination behavior of Zinc(II) with N-donor ligands.

Detailed research specifically on Vanadium(IV) complexes with this compound is scarce in the publicly accessible literature. However, the coordination chemistry of Vanadium(IV), often as the vanadyl cation (VO2+), with nitrogen and oxygen donor ligands is well-established. These complexes typically exhibit square-pyramidal or trigonal-bipyramidal geometries. nih.govnih.gov The introduction of methyl groups into related 8-hydroxyquinoline (B1678124) ligands has been shown to favor the formation of five-coordinated vanadyl complexes. nih.gov

Given the bidentate N,N'-donating nature of this compound, it is plausible that it would form stable complexes with the vanadyl ion, likely resulting in a five-coordinate square-pyramidal geometry with the oxo group in the apical position.

| Complex Type | Anticipated Geometry | Coordination Number | Anticipated Key Structural Features |

| [VO(this compound)2]2+ | Square-Pyramidal | 5 | Two bidentate ligands in the basal plane and an apical oxo group. |

This table is a projection based on the known coordination chemistry of Vanadium(IV) with similar bidentate ligands.

Based on the broader context of iron(II) coordination chemistry, it is expected that this compound would form stable, colored complexes with Iron(II), most likely with an octahedral geometry, especially in the presence of three such ligands or a combination of the ligand and other coordinating species.

| Complex Type | Anticipated Geometry | Coordination Number | Anticipated Key Structural Features |

| [Fe(this compound)3]2+ | Octahedral | 6 | Three bidentate ligands creating a chiral octahedral complex. |

| [Fe(this compound)2X2] | Octahedral | 6 | Two bidentate ligands with two additional monodentate ligands (X). |

This table provides a hypothetical overview based on the established principles of Iron(II) coordination chemistry.

Palladium(II) Complexes

This compound and its derivatives serve as effective ligands for the formation of palladium(II) complexes. These complexes have been investigated for their potential applications, notably in the realm of anticancer research. For instance, palladacycle complexes utilizing ligands such as (4-(pyridin-2-yl)phenyl)methanamine (B1344150) have demonstrated significant DNA-binding affinity and selective cytotoxicity against cancer cell lines. The formation of these complexes often involves the oxidative addition of an aryl halide to a palladium(0) species, followed by coordination with the this compound-based ligand. nih.gov The resulting complexes can exhibit a square planar geometry, a common coordination environment for Pd(II) ions.

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing substituents on either the phenyl or pyridine ring. These modifications can influence the stability, reactivity, and ultimately the catalytic activity or biological efficacy of the resulting palladium(II) complexes.

Platinum(II) Complexes

Similar to palladium(II), platinum(II) forms stable complexes with ligands derived from this compound. These platinum(II) complexes are of particular interest due to their potential as therapeutic agents, building on the success of cisplatin (B142131) and its analogues. The coordination of this compound derivatives to a platinum(II) center can lead to the formation of cyclometalated complexes, which have been widely studied for their photophysical properties and applications in bioimaging and photodynamic therapy. researchgate.net

The strong spin-orbit coupling induced by the platinum atom can facilitate intersystem crossing, leading to phosphorescence. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs). The denticity of the ligand and the specific coordination geometry around the platinum(II) ion play a crucial role in determining the luminescent properties of these complexes. researchgate.net

Ligand Design and Denticity

The versatility of the this compound scaffold allows for its incorporation into ligands with varying denticities, leading to the formation of diverse metal complexes with unique properties.

While direct search results for monobasic tridentate ligands specifically derived from the core this compound structure are limited, the principles of designing such ligands are well-established in coordination chemistry. A monobasic tridentate ligand would typically possess three donor atoms capable of coordinating to a metal center, with one of these donor sites being deprotonated to create a monoanionic ligand. For a this compound-based system, this could be achieved by introducing a third coordinating group with an acidic proton, such as a hydroxyl or a carboxyl group, onto the ligand framework. The resulting ligand would then coordinate to a metal ion as an L2X-type ligand, where L represents a neutral donor and X represents an anionic donor.

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecular architectures, including multidentate ligands. nih.gov NNN-type tridentate ligands incorporating the this compound motif can be synthesized using this methodology. For example, a (pyridin-2-yl)-1H-1,2,3-triazole scaffold can be introduced to create a tridentate NNN ligand. nih.gov This approach offers a modular and efficient route to a wide range of ligands with tunable electronic and steric properties. The resulting ligands can then be used to form complexes with various transition metals, including ruthenium(II), iridium(III), and rhenium(I), which have shown promise as anticancer agents. nih.gov

Tridentate NNN ligands based on the this compound framework are of significant interest in coordination chemistry. These ligands typically feature two pyridine nitrogen atoms and a central amine or imine nitrogen atom that coordinate to a metal center in a pincer-like fashion. This coordination mode often imparts high thermal stability to the resulting metal complexes. The synthesis of such ligands can be achieved through various synthetic routes, including the condensation of 2-aminomethylpyridine or 2-(2-aminoethyl)pyridine (B145717) with appropriate carbonyl compounds. researchgate.net The resulting palladium(II) complexes of these NNN-pincer ligands have demonstrated high turnover numbers in catalysis performed in aqueous media. researchgate.net

| Ligand Type | Metal Ion | Application | Reference |

| NNN Pincer | Pd(II) | High-turnover catalysis | researchgate.net |

| NNN Click-Based | Ru(II), Ir(III), Re(I) | Anticancer agents | nih.gov |

While specific examples of bidentate HCNN dicarbonyl ligands derived directly from this compound were not prominently found in the search results, the design principles for such ligands can be inferred. A bidentate HCNN ligand would involve a heterocyclic nitrogen (from the pyridine ring), a central carbon atom, and another nitrogen atom as the coordinating sites. The "dicarbonyl" designation suggests the presence of two carbonyl groups within the ligand structure, which may or may not be directly involved in coordination. The design of such ligands often focuses on creating a specific chelate ring size and electronic environment around the metal center to influence its reactivity and catalytic properties.

Pincer CNN Ligands

This compound and its derivatives serve as foundational scaffolds for the development of CNN-type pincer ligands. These ligands, characterized by a central aryl ring flanked by two nitrogen-donor arms, have garnered significant interest. Specifically, achiral CNN pincer palladium(II) complexes have been synthesized using N-substituted-2-aminomethyl-6-phenylpyridines. nih.gov These ligands are prepared in a straightforward, two-step process. researchgate.net

The resulting palladium complexes have demonstrated notable catalytic activity. For instance, they have been effectively employed in the allylation of aldehydes and in three-component reactions involving aldehydes, arylamines, and allyltributyltin. nih.gov Furthermore, these CNN pincer palladium(II) complexes, when activated with cocatalysts like Et₂AlCl or methylaluminoxane (B55162) (MAO), exhibit excellent performance in the addition polymerization of norbornene, achieving high monomer conversion rates. nih.gov The structural design of these ligands, derived from the this compound framework, is crucial to their catalytic efficacy. Research has also explored chiral versions of these CNN pincer ligands for applications in asymmetric catalysis, such as the enantioselective allylation of isatins and Suzuki-Miyaura coupling reactions. researchgate.net

Polydentate Ligands

Polydentate ligands are molecules that can bind to a central metal atom through two or more donor atoms, forming stable chelate rings. researchgate.net The presence of multiple nitrogen donor sites within the this compound structure makes it an excellent building block for such ligands. Polypyridyl ligands, a class of polydentate ligands containing multiple pyridine units, are extensively used in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov

The intrinsic properties of these polypyridyl ligands, such as their cytotoxicity, have been a subject of study, although the biological effects can be complex and are thought to be related to their interactions with specific metal ions within biological systems. nih.gov this compound serves as a precursor for more complex polydentate systems, where its fundamental structure is elaborated to create ligands with higher denticity and specific coordination geometries. These ligands are then used to construct metal complexes with tailored electronic and chemical properties.

Tripodal Polypyridyl Ligands

The this compound framework is integral to the synthesis of more elaborate tripodal polypyridyl ligands. These ligands feature a central nitrogen atom from which three arms extend, each containing a pyridine ring. Such tripodal ligands are known to form stable complexes with a variety of transition metals. researchgate.net

A notable example involves the synthesis of tripodal tetraamine (B13775644) ligands that incorporate mixed quinolyl and pyridyl donor groups. The synthesis of these complex ligands can start from precursors like 1-(pyridin-2-yl)-N-[(pyridin-2-yl)methyl]methanamine. aut.ac.nz The resulting ligands have been used to create complexes with metals such as copper(II), zinc(II), manganese(II), and cobalt(II). The subtle structural variations in these tripodal ligands, achieved by altering the length of the alkyl chains or the nature of the aromatic donors, can significantly influence the structure, physical properties, and reactivity of the corresponding metal complexes. aut.ac.nz

Structural Characterization of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical properties and reactivity. X-ray crystallography stands out as the definitive method for this purpose.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of complexes derived from this compound and its related ligands, this method provides invaluable information. It has been used to characterize a wide array of transition metal complexes, confirming the coordination modes of the ligands and the geometry of the metal centers. researchgate.netweizmann.ac.il

For instance, single-crystal X-ray diffraction has been employed to establish the pincer coordination mode in chiral CNN nickel complexes and to confirm the strained conformation of the resulting structures. nih.gov It has also been used to determine the structures of palladium(II) complexes with tetrathioether ligands, revealing the coordination environment around the palladium center. nih.gov The data obtained from X-ray crystallography, such as bond lengths and angles, are essential for correlating the structure of these complexes with their observed chemical and catalytic activities. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for these crystal structures, making them accessible for further research. mdpi.com

| Compound/Complex Type | Metal Center | Key Structural Feature | Reference |

| Chiral CNN Pincer Complexes | Ni(II) | Pincer coordination mode, strained conformation | nih.gov |

| Dichloropalladium(II) Complex | Pd(II) | Distorted octahedral environment | nih.gov |

| Au(III) Cyclometallated Compounds | Au(III) | κ²-N(1),C(6′) coordination | mdpi.com |

| Cadmium Coordination Polymer | Cd(II) | Distorted octahedral {CdN₂O₄} coordination | researchgate.net |

Distorted Octahedral Geometries

This phenomenon is particularly prevalent in copper(II) (a d⁹ ion) and some manganese(III) complexes. iitk.ac.inaalto.fi For Cu(II) complexes, the degeneracy in the eg orbitals often leads to a tetragonal distortion, resulting in an elongated octahedron with two long axial bonds and four shorter equatorial bonds. researchgate.netiitk.ac.in X-ray crystallography has confirmed the presence of distorted octahedral geometries in various complexes. For example, a palladium(II) complex with a tetrathioether ligand was found to have a distorted octahedral environment where two sulfur atoms and two chlorine atoms form a square plane, and two other sulfur atoms weakly coordinate at the axial positions. nih.gov Similarly, a cadmium complex with a dipyridyl ligand exhibits a distorted octahedral {CdN₂O₄} coordination arrangement. researchgate.net

| Metal Ion | Electronic Configuration | Common Distortion | Driving Force |

| Cu(II) | d⁹ | Tetragonal Elongation | Jahn-Teller Effect |

| Mn(III) (high-spin) | d⁴ | Elongated Octahedra | Jahn-Teller Effect |

Square Pyramidal Geometries

The formation of square pyramidal geometries in metal complexes is a common coordination motif for various metal ions, often influenced by the steric and electronic properties of the ligands involved. While crystal structures of this compound complexes with this specific geometry are not abundantly documented in the reviewed literature, studies on closely related ligand systems provide significant insights.

A notable example is a dimeric copper(II) chloride complex, [Cu(ppmma)Cl₂]₂, where 'ppmma' stands for phenyl-N-[(pyridine-2-yl)methylene]methaneamide. In this structure, the copper(II) ion exhibits a distorted square-pyramidal geometry. researchgate.net The two copper(II) centers are bridged by two chloride ligands, which, along with a nitrogen atom from the pyridine ring and an oxygen atom from the amide group of the ligand, form the square base. The apical position is occupied by another chloride ion. researchgate.netkoreascience.kr The degree of distortion from an ideal square pyramidal geometry is often quantified by the Addison parameter (τ), which for [Cu(ppmma)Cl₂]₂ is 0.2, indicating a significant distortion. researchgate.net

Furthermore, copper(II) complexes with other pyridine-containing ligands, such as those derived from thiosemicarbazones, have also been shown to adopt five-coordinated, distorted square-pyramidal geometries. mdpi.com In one such case, the copper atom is coordinated by the ligand and a water molecule, resulting in this geometric arrangement. mdpi.com These examples strongly suggest that this compound, with its bidentate N,N-donor set, has the potential to form stable square pyramidal complexes, particularly with metal ions like copper(II) that have a propensity for five-coordination.

Table 1: Selected Structural Data for a Distorted Square-Pyramidal Copper(II) Complex with a Related Ligand

| Complex | Metal Center | Geometry | Addison Parameter (τ) | Key Ligand |

| [Cu(ppmma)Cl₂]₂ | Cu(II) | Distorted Square-Pyramidal | 0.2 | phenyl-N-[(pyridine-2-yl)methylene]methaneamide |

Data sourced from a study on monomeric and dimeric copper(II) complexes. researchgate.net

Square Planar Geometries

Square planar geometry is characteristic of metal ions with a d⁸ electron configuration, such as palladium(II), platinum(II), and occasionally copper(II). The coordination chemistry of ligands similar to this compound provides strong evidence for the formation of square planar complexes.

For instance, a monomeric copper(II) bromide complex with the related ligand phenyl-N-[(pyridine-2-yl)methylene]methaneamide (ppmma), Cu(ppmma)Br₂, was found to have a distorted square planar geometry. researchgate.netkoreascience.kr In this complex, the copper(II) ion is coordinated by the nitrogen atom of the pyridine ring and the imine nitrogen of the ligand, with two bromide ions completing the square plane.

Palladium(II) complexes, known for their preference for square planar coordination, have been synthesized with ligands structurally analogous to this compound. For example, pyridylimine palladium(II) complexes have been prepared and their structures confirmed by X-ray analysis to be square planar. psu.ru Similarly, palladium(II) and platinum(II) complexes with N-phenyl-N-(2-pyridyl) thiourea (B124793) ligands also adopt this geometry. researchgate.net These findings strongly support the ability of this compound to act as a bidentate ligand, coordinating through its pyridine and amine nitrogen atoms to form stable square planar complexes with d⁸ metal ions. The formation of such complexes is often a key feature in their application in areas like catalysis and medicinal chemistry.

Table 2: Examples of Square Planar Geometries in Related Metal Complexes

| Metal Complex Type | Metal Ion | Geometry | Ligand Type |

| Monomeric Copper(II) Halide | Cu(II) | Distorted Square Planar | Phenyl-N-[(pyridine-2-yl)methylene]methaneamide |

| Pyridylimine Complexes | Pd(II) | Square Planar | Pyridylimine derivatives |

| Thoiurea Derivative Complexes | Pd(II), Pt(II) | Square Planar | N-phenyl-N-(2-pyridyl) thiourea |

Information compiled from studies on copper(II), palladium(II), and platinum(II) complexes. researchgate.netkoreascience.krpsu.ruresearchgate.net

Intermolecular Interactions (e.g., H-bonding, π-π interactions)

The supramolecular assembly of metal complexes is significantly influenced by non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the crystal packing and can influence the physical and chemical properties of the compounds.

Hydrogen Bonding: In the context of this compound complexes, the presence of the amine group (-NH₂) provides a hydrogen bond donor site. In a related compound, 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine, the axial N-H group participates in weak hydrogen bonding, leading to the formation of a weakly hydrogen-bonded dimer. nih.gov This demonstrates the potential for similar N-H···N or N-H···X (where X is an anion or solvent molecule) interactions in the crystal lattices of this compound complexes.

Table 3: Observed Intermolecular Interactions in Related Compounds

| Compound/Complex | Type of Interaction | Interacting Groups |

| 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine | Weak Hydrogen Bonding | Axial N-H group and a nitrogen atom of an adjacent molecule |

| 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine | π-π Stacking | Adjacent pyridine rings |

| Cu(ppmma)Br₂ | Strong Intermolecular π-π Interactions | Aromatic rings of the ligand |

Data from structural analyses of related heterocyclic compounds and their metal complexes. koreascience.krnih.gov

Catalytic Applications in Organic Synthesis

Asymmetric Catalysis and Chiral Ligand Design

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral pyridines are important structural motifs in many pharmaceuticals, biologically active natural products, and chiral ligands. chim.it However, the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. chim.it

Chiral Schiff-base ligands are a significant class of ligands in asymmetric catalysis, typically synthesized through the condensation of a chiral primary amine with a suitable aldehyde or ketone. These ligands are valued for their synthetic accessibility and the ease with which their steric and electronic properties can be tuned.

While specific examples of chiral Schiff-base ligands derived directly from phenyl(pyridin-2-yl)methanamine are not extensively reported in the literature, the fundamental reaction to form an imine is straightforward. The primary amine functionality of this compound can react with a variety of carbonyl compounds to generate a range of chiral Schiff-base ligands. The resulting ligands would possess a bidentate N,N-coordination motif, involving the pyridine nitrogen and the imine nitrogen, which is a common feature in many successful catalysts for reactions such as asymmetric cyclopropanation, aziridination, and Diels-Alder reactions.

Stereo-induction is the preferential formation of one stereoisomer over another in a chemical reaction, often guided by the influence of a chiral component. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. nih.gov

Enantiomerically pure this compound possesses the necessary features to act as a chiral auxiliary. By forming a temporary covalent bond with a prochiral substrate, the chiral environment of the amine can direct the approach of a reagent to one of the two faces of the substrate, leading to a diastereoselective transformation. For instance, attachment of the amine to a carboxylic acid to form an amide, followed by enolate formation and alkylation, could proceed with high diastereoselectivity due to the steric influence of the phenyl and pyridyl groups. Subsequent cleavage of the amide bond would yield the enantiomerically enriched product and recover the chiral amine auxiliary.

The synthesis of chiral amines is of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov Catalytic asymmetric hydrogenation is a powerful method for producing chiral amines. nih.gov While this compound itself is a chiral amine, its derivatives could potentially be used as catalysts or ligands in the synthesis of other chiral amines.

One established strategy for the synthesis of chiral amines is the asymmetric hydrogenation of imines. A chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the C=N double bond with high enantioselectivity. Although direct catalytic use of this compound for this purpose is not well-documented, its structural motif is relevant. For instance, iridium catalysts with chiral spiro phosphine-oxazoline (SIPHOX) ligands have been used for the highly efficient asymmetric hydrogenation of 2-pyridyl cyclic imines, yielding a variety of chiral amines in excellent yields and enantioselectivities. nih.gov This highlights the potential of chiral pyridine-containing structures in the synthesis of other chiral amines.

Chiral aminophosphine ligands, which contain both a nitrogen and a phosphorus donor atom, are a versatile class of ligands for asymmetric catalysis. The combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to a wide range of transition metals, leading to highly active and selective catalysts.

This compound is an ideal precursor for the synthesis of chiral pyridine-aminophosphine ligands. The primary amine can be readily phosphinated through reaction with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂), to introduce a phosphino group. The resulting ligand would be a P,N-ligand, where the phosphorus and the pyridine nitrogen can chelate to a metal center. The chirality at the carbon atom bearing the phenyl and pyridyl groups would create a chiral environment around the metal, enabling enantioselective catalysis. Such ligands have shown promise in reactions like rhodium-catalyzed hydroformylation. researchgate.net

Hydrogenation Reactions

Hydrogenation is a fundamental chemical transformation with broad applications in organic synthesis. The development of catalysts for the selective reduction of functional groups is a key area of research.

The asymmetric reduction of prochiral ketones and aldehydes to chiral alcohols is one of the most important and widely studied transformations in organic synthesis. The resulting chiral alcohols are valuable intermediates in the production of pharmaceuticals and other fine chemicals.

While the direct use of this compound in the catalytic reduction of ketones and aldehydes is not extensively documented, the asymmetric synthesis of its precursor, phenyl(pyridin-2-yl)methanol, via the hydrogenation of phenyl(pyridin-2-yl)methanone is highly relevant. This transformation provides access to the chiral alcohol, which can then be converted to the chiral amine.

Several catalytic systems have been developed for the asymmetric hydrogenation of aryl heteroaryl ketones. For instance, Noyori-type ruthenium catalysts are effective for the asymmetric transfer hydrogenation of these substrates. The mechanism involves the activation of the precatalyst to form a 16-electron neutral Ru(II) complex, which then abstracts two hydrogen atoms from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to form an 18-electron Ru(II) hydride species. This hydride then transfers two hydrogen atoms to the carbonyl group of the ketone, yielding the chiral alcohol.

The enantioselectivity of these reductions can be influenced by a combination of steric and electronic factors. For ketones containing both an aromatic and a heterocyclic ring, the more electron-rich ring tends to be positioned adjacent to the η⁶-arene ring in the transition state.

Below is a table summarizing the results for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to phenyl(pyridin-2-yl)methanol using different catalytic systems.

| Catalyst System | Hydrogen Donor | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ru-XylSunPhos-Daipen | H₂ | (S)-phenyl(pyridin-2-yl)methanol | Not Specified | up to 99.5 |

| [Rh(COD)Binapine]BF₄ | H₂ | Not Specified | Not Specified | up to 99 |

| Ir-f-phamidol | H₂ | (S)-alcohol | Not Specified | up to 85 |

| Leuconostoc pseudomesenteroides N13 (biocatalyst) | Not Applicable | (S)-phenyl(pyridin-2-yl)methanol | 98 | 99 |

Transfer Hydrogenation of Carbonyl Compounds

While direct studies employing this compound as a ligand in the transfer hydrogenation of carbonyl compounds are not extensively documented, the broader class of aminomethylpyridine ligands, to which it belongs, has demonstrated significant catalytic activity. Ruthenium(II) complexes featuring N,N-donor ligands like 2-(aminomethyl)pyridine (ampy) are effective catalysts for hydride transfer reactions. For instance, complexes such as [Ru(terpy)(ampy)Cl]Cl (where terpy is 2,2′:6′,2″-terpyridine) have been shown to catalyze the conversion of NAD+ to 1,4-NADH using sodium formate (B1220265) as a hydride source, highlighting the potential of the aminomethylpyridine scaffold in facilitating hydride transfer processes. nih.gov

Furthermore, new ruthenium(II) carbonyl complexes bearing pyridine carboxamide ligands have been prepared and evaluated for the transfer hydrogenation of ketones. These ligands, which share structural similarities with this compound, form octahedral complexes with ruthenium. Their catalytic efficiency has been demonstrated in the presence of isopropanol and a base, indicating that the pyridine-based ligand structure plays a crucial role in the catalytic activity. researchgate.net The performance of these catalysts is influenced by the electronic and steric properties of the ligands, suggesting that ligands like this compound could be tailored to optimize catalytic outcomes in transfer hydrogenation reactions.

Carbonylation Reactions

The alkoxycarbonylation of alkynes is a powerful, atom-economical method for synthesizing α,β-unsaturated carboxylic esters. Research into the methoxycarbonylation of trimethylsilylacetylene has been conducted using a palladium acetate (B1210297) catalyst in combination with methanesulfonic acid and a phosphine (B1218219) ligand containing a 2-pyridyl group, specifically diphenyl-(pyridin-2-yl)phosphine. unive.it This ligand, a phosphine analog of this compound, plays a crucial role in the catalytic system's efficiency.

The study revealed that the presence of the 2-pyridyl group on the phosphine ligand is critical for catalytic activity. When diphenyl-(pyridin-2-yl)phosphine was used, the reaction required a temperature of 80°C to achieve modest activity, resulting in a nearly equimolar mixture of the branched and linear ester products. unive.it In contrast, a related ligand with a methyl substituent on the pyridyl ring, diphenyl-(6-methyl-pyridin-2-yl)phosphine, enabled the reaction to proceed under milder conditions with significantly higher rates and selectivity for the desired branched isomer. unive.it

The following table summarizes the effect of the ligand on the methoxycarbonylation of trimethylsilylacetylene.

| Ligand | Temperature (°C) | Conversion (%) | Branched/Linear Ratio |

| Diphenyl-(pyridin-2-yl)phosphine | 80 | 68 | 50/50 |

| Diphenyl-(6-methyl-pyridin-2-yl)phosphine | Milder Conditions | High | >95% Branched |

These findings underscore the importance of the pyridyl moiety in the ligand structure for this palladium-catalyzed carbonylation reaction. Although this compound itself was not used, the results with its phosphine analog suggest that the core structure is amenable to participating in such catalytic cycles, and modifications to the ligand could be a strategy for optimizing reaction outcomes.

Oxidation Reactions

A significant application involving the this compound framework is in copper-catalyzed oxidation reactions. Specifically, an efficient method for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed via a direct Csp³-H oxidation using water as the oxygen source under mild conditions. science.gov This transformation is particularly relevant as this compound is a derivative of pyridin-2-yl-methane.

The reaction demonstrates broad substrate scope, with various pyridin-2-yl-methanes bearing aromatic rings such as substituted benzene, thiophene, and pyridine undergoing the oxidation to yield the corresponding ketones in moderate to good yields. Mechanistic studies have confirmed that water is the sole source of oxygen in this transformation. science.gov

Below is a table showcasing the yields of various pyridin-2-yl-methanones synthesized through this copper-catalyzed oxidation method.

| Substrate | Product | Yield (%) |

| Phenyl(pyridin-2-yl)methane | Phenyl(pyridin-2-yl)methanone | 85 |

| (4-(tert-butyl)phenyl)(pyridin-2-yl)methane | (4-(tert-butyl)phenyl)(pyridin-2-yl)methanone | 78 |

| (4-methoxyphenyl)(pyridin-2-yl)methane | (4-methoxyphenyl)(pyridin-2-yl)methanone | 82 |

| (Thiophen-2-yl)(pyridin-2-yl)methane | (Thiophen-2-yl)(pyridin-2-yl)methanone | 75 |

This catalytic system provides a powerful and environmentally friendly approach for the synthesis of aromatic ketones, which are important intermediates in pharmaceuticals. The success of this reaction highlights the utility of the pyridin-2-yl-methane core structure in facilitating C-H activation and oxidation processes.

Ruthenium Systems in Catalysis

The this compound scaffold and its analogs are of significant interest in the development of ruthenium-based catalysts. The bidentate N,N-coordination of the pyridyl and amine groups can form stable complexes with ruthenium, which can then participate in a variety of catalytic transformations.

Ruthenium(II) polypyridyl complexes, such as those containing the 2-(aminomethyl)pyridine (ampy) ligand, have been investigated for their reactivity and catalytic applications. nih.gov These complexes are capable of catalyzing hydride transfer reactions, which are fundamental steps in processes like transfer hydrogenation. The electronic properties of the spectator ligands in these complexes have a significant impact on their reactivity. nih.gov

Furthermore, organometallic ruthenium(II)-arene complexes incorporating bidentate polypyridyl ligands are being explored for both their biological and catalytic properties. For instance, ruthenium(II)-p-cymene complexes with substituted pyridine-quinoline ligands have been synthesized and characterized for their potential in transfer hydrogenation. mdpi.com These complexes typically adopt a three-legged piano-stool geometry and can effectively catalyze the reduction of ketones to alcohols. The catalytic performance is dependent on the specific structure of the N,N-bidentate ligand. mdpi.com

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

DFT calculations are widely employed to model the electronic structure and properties of molecules like Phenyl(pyridin-2-yl)methanamine. By solving the Schrödinger equation within the DFT framework, researchers can obtain optimized geometries, molecular orbital energies, and other key parameters that govern the molecule's behavior. researchgate.net

The chemical reactivity of a molecule can be quantified using a set of global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com A small HOMO-LUMO energy gap generally indicates higher reactivity. eurjchem.com For pyridine (B92270) derivatives, DFT calculations have been successfully used to determine these parameters, which correlate well with experimental findings.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

These descriptors help predict how this compound will behave in different chemical environments, for instance, its potential as a nucleophile or its susceptibility to electrophilic attack.

Table 1: Global Reactivity Descriptors from DFT

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

This table is interactive. Users can sort columns to compare parameters.

The fundamental nature of this compound is defined by its electronic structure and bonding interactions. Natural Bond Orbital (NBO) analysis, a computational method performed alongside DFT calculations, provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net For similar 2-arylamino-pyridine systems, studies have shown that C-N bond lengths can indicate electron delocalization within the pyridyl-amine fragment. nih.gov NBO analysis can quantify these interactions, revealing the transfer of electron density between filled donor orbitals and empty acceptor orbitals, which stabilizes the molecule.

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis using DFT helps identify the most stable conformer by finding the structure with the lowest energy. researchgate.neteurjchem.com For related 2-arylamino-pyridine derivatives, solid-state studies have identified stable conformations where the pyridyl and aryl rings are non-coplanar. nih.gov For instance, in one study, the angle between the mean planes of the pyridyl and phenyl rings was found to be significant, around 62°. nih.gov Such computational and experimental analyses are crucial for understanding how the molecule's three-dimensional shape influences its interactions with other molecules, such as receptors or metal centers.

The electronic properties of this compound are dominated by its frontier molecular orbitals. The distribution of electron density in the HOMO and LUMO determines the molecule's behavior in electronic transitions and charge-transfer processes. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions.

In systems containing both an electron donor and an acceptor, like the pyrene-terpyridine systems, intramolecular charge transfer (CT) can occur from the donor to the acceptor moiety. mdpi.com For this compound, the phenyl and amine groups can act as electron donors, while the electron-deficient pyridine ring acts as an acceptor. DFT calculations are instrumental in analyzing the composition of these frontier orbitals to predict ligand-to-metal charge transfer (LMCT) when the molecule coordinates to a metal ion, a key process in catalysis. researchgate.net The coordination to a metal can enhance the charge transfer character of the system. mdpi.com

DFT calculations can be used to study the non-covalent interactions that govern how this compound interacts with itself or other molecules. Hirshfeld surface analysis is one computational technique used to visualize and quantify intermolecular contacts in crystals. researchgate.net In related pyridine-containing crystal structures, N-H···N hydrogen bonds are a common and significant interaction, often leading to the formation of dimers. nih.gov Furthermore, weaker interactions such as C-H···π bonds can link these dimers into larger three-dimensional networks. Understanding these interactions is vital for predicting crystal packing and for designing molecules with specific binding properties.

Mechanistic Pathways of Reactions

Computational chemistry provides profound insights into the step-by-step mechanisms of chemical reactions. For this compound and its derivatives, which often act as ligands in catalysis, DFT is used to map out the entire catalytic cycle. mdpi.comdntb.gov.ua This involves calculating the structures and energies of reactants, transition states, and products for each elementary step.

A key area of application is in palladium-catalyzed reactions, where pyridine-containing ligands are common. rsc.orgnih.govbohrium.com DFT studies on related systems have shown that the pyridine nitrogen plays a crucial role. For example, in the palladium-catalyzed hydrolysis of imines, the pyridine moiety coordinates to the palladium center, which increases the polarity of the reactive C=N bond and facilitates the reaction. mdpi.com Theoretical calculations can model this coordination and elucidate its electronic consequences. By mapping the potential energy surface, researchers can identify the most favorable reaction pathway and understand the factors that control the reaction's rate and selectivity. dntb.gov.ua

Imine Intermediate Formation and Conversion

The transformation of this compound in certain reactions, particularly oxidation, can proceed through an imine or iminium ion intermediate. Imines, characterized by a carbon-nitrogen double bond (C=N), are nitrogen analogues of ketones and aldehydes. masterorganicchemistry.com They are typically formed in a reversible, acid-catalyzed condensation reaction between a primary amine and a carbonyl compound, where a molecule of water is eliminated. masterorganicchemistry.comyoutube.com

In the context of the oxidation of this compound to its corresponding ketone, phenyl(pyridin-2-yl)methanone, the process involves the reverse of a typical imine formation. The amine is first oxidized to an imine, which is then hydrolyzed to the ketone. The mechanism for the formation of an imine from a primary amine and a carbonyl compound generally follows a sequence of protonation, addition, and elimination steps. masterorganicchemistry.com

The formation process is highly dependent on the pH of the reaction medium. The reaction rate is often optimal around a pH of 4-5. lumenlearning.com At lower pH values, the amine nucleophile becomes excessively protonated and is no longer available for reaction. lumenlearning.com At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, preventing its elimination as water. lumenlearning.com

The generalized mechanism for imine formation, which is reversible, involves several key steps that are detailed in the table below. masterorganicchemistry.comyoutube.comlumenlearning.com

| Step | Description | Mechanism Stage |

| 1 | The nucleophilic primary amine attacks the electrophilic carbonyl carbon. | Nucleophilic Addition |

| 2 | A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal. masterorganicchemistry.com | Proton Transfer |

| 3 | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. | Protonation |

| 4 | The protonated hydroxyl group leaves as a molecule of water, and the nitrogen's lone pair of electrons forms a double bond with the carbon, resulting in a positively charged iminium ion. | Elimination (Dehydration) |

| 5 | A base (like water or the solvent) deprotonates the nitrogen to yield the neutral imine product. | Deprotonation |

This sequence can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com The conversion of this compound to phenyl(pyridin-2-yl)methanone via oxidation follows a pathway where the amine is first converted to the corresponding imine, which is then hydrolyzed.

Radical Pathways in Oxidation Reactions

The oxidation of the C(sp³)–H bond in this compound to form a carbonyl group can proceed through radical pathways, particularly in metal-catalyzed reactions. Transition metals are effective in catalyzing the oxidation of C(sp³)–H bonds for the synthesis of aromatic ketones. nih.gov

In some protocols for the synthesis of pyridin-2-yl-methanones, oxygen is used as the oxidant. These reactions often require additives and are believed to proceed via a radical pathway where a peroxy acid intermediate is formed. nih.gov This indicates a mechanism involving free radical species.

A notable development is the copper-catalyzed, oxygen-free synthesis of pyridin-2-yl-methanones directly from pyridin-2-yl-methanes, using water as the oxygen donor. nih.gov This method provides an efficient route for the direct oxidation of the C(sp³)–H bond under mild conditions. nih.gov While the full mechanistic details are still under investigation, the involvement of transition metals like copper often facilitates single-electron transfer steps that are characteristic of radical pathways. nih.gov

The table below summarizes findings related to the oxidation of pyridin-2-yl-methanes, which includes the substrate class of this compound.

| Catalyst System | Oxidant/Oxygen Source | Key Finding |

| Palladium Catalyst | Water | Produced phenyl(pyridin-2-yl)methanone with 44% yield, demonstrating water's role as an oxygen donor. nih.gov |

| Copper Catalyst | Water | Achieved efficient, oxygen-free synthesis of various pyridin-2-yl-methanones in moderate to good yields. nih.gov |

| Various Metals | Oxygen (O₂) | Often requires additives and proceeds via a radical pathway involving a peroxy acid intermediate. nih.gov |

Outer-Sphere vs. Inner-Sphere Catalytic Cycles

Catalytic reactions, including hydrogenations and oxidations involving metal complexes, can be broadly classified into inner-sphere and outer-sphere mechanisms. york.ac.uk The distinction lies in whether the substrate directly coordinates to the metal center during the key transformation step.

Inner-Sphere Mechanisms: In this pathway, the substrate binds directly to the metal catalyst, entering its primary coordination sphere. msu.edu The subsequent reaction, such as insertion or reductive elimination, occurs while the substrate is bonded to the metal. msu.edu These coordinative reactions are common for precious metal catalysts and can be highly sensitive to the steric properties of the substrate. nih.gov

Outer-Sphere Mechanisms: In contrast, the substrate does not enter the metal's inner coordination sphere in an outer-sphere mechanism. msu.edu Instead, the transfer of electrons or particles (like a hydride or proton) occurs while the substrate remains in the second coordination sphere or in the bulk solution. york.ac.ukmsu.edu A key example is the metal-hydride hydrogen atom transfer (MHAT), which is an outer-sphere elementary step that generates carbon-centered radicals from alkenes. nih.gov These pathways are often less affected by steric hindrance, making them suitable for complex and sterically encumbered substrates. nih.gov

The choice between these catalytic cycles is fundamental to understanding a reaction's behavior and selectivity. For instance, in homogeneous hydrogenation, inner-sphere pathways involve substrate coordination, while outer-sphere pathways proceed without it. researchgate.net Outer-sphere catalysis is significant in the hydrogenation of ketones and imines where a proton and a hydride are transferred from the catalyst to the unbound substrate. msu.edu

The table below provides a comparative overview of the two mechanistic pathways.

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

| Substrate Binding | Substrate binds directly to the metal center. msu.edu | Substrate does not bind directly to the metal. msu.edu |

| Reaction Locus | Within the first coordination sphere of the metal. nih.gov | Between the catalyst and an unbound substrate. msu.edu |

| Key Steps | Oxidative addition, insertion, reductive elimination. msu.edu | Electron transfer, hydrogen atom transfer (e.g., MHAT). york.ac.uknih.gov |

| Steric Sensitivity | Often highly sensitive to steric hindrance. nih.gov | Generally more tolerant of steric bulk. nih.gov |

| Bridging Ligand | A bridging ligand is required for inner-sphere electron transfer between two metal complexes. york.ac.uk | No bridging ligand is required for electron transfer. york.ac.uk |

In the context of reactions involving this compound, such as copper-catalyzed oxidation, determining whether the cycle is inner- or outer-sphere is crucial for optimizing the catalyst and reaction conditions. nih.gov The tolerance of the copper-catalyzed oxidation of pyridin-2-yl-methanes to various substituted aromatic rings suggests the pathway may have characteristics of an outer-sphere mechanism, which is less sensitive to steric demands. nih.govnih.gov

Medicinal Chemistry and Biological Activity Investigations

Scaffold for Drug Discovery and Development

The inherent chemical properties of Phenyl(pyridin-2-yl)methanamine make it an attractive starting point for the synthesis of complex and biologically active molecules. nih.gov Its pyridine (B92270) ring, being electron-deficient, can enhance binding affinities to biological targets through various non-covalent interactions. nih.gov This has led to its use as a foundational structure in the development of new drugs and as a tool to explore the relationship between a molecule's structure and its biological activity.

Development of New Organic Molecules

The this compound core has served as a crucial intermediate in the synthesis of a range of novel organic molecules with potential therapeutic applications. Its adaptable structure allows for modifications at the phenyl ring, the pyridine ring, and the methanamine linker, leading to the creation of diverse chemical libraries.